

Physicochemical properties of 2-(2-Nitro-4-(trifluoromethyl)phenyl)acetonitrile

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Compound of Interest

| | |
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| Compound Name: | 2-(2-Nitro-4-(trifluoromethyl)phenyl)acetonitrile |
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A Technical Guide to 2-(2-Nitro-4-(trifluoromethyl)phenyl)acetonitrile

Abstract

This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and potential applications of **2-(2-Nitro-4-(trifluoromethyl)phenyl)acetonitrile** (CAS No. 13544-06-4). This compound is of significant interest in medicinal chemistry and materials science, primarily due to the presence of the nitro and trifluoromethyl functional groups, which are known to modulate biological activity and material properties.^{[1][2][3]} This document consolidates available data on its chemical characteristics, provides a detailed experimental protocol for its synthesis based on established methods for analogous compounds, and outlines its role in contemporary research, such as the development of inhibitors for protein aggregation.^[1] All quantitative data are presented in structured tables for clarity, and key processes are visualized using workflow diagrams.

Physicochemical Properties

2-(2-Nitro-4-(trifluoromethyl)phenyl)acetonitrile is a substituted aromatic nitrile. While specific experimental data such as melting point and boiling point are not widely published for this exact compound, its physical state can be inferred as a solid at room temperature from safety data sheets that advise against dust formation.^[4] The properties of several structurally similar analogs are provided for comparative context.

Table 1: Physicochemical Properties of **2-(2-Nitro-4-(trifluoromethyl)phenyl)acetonitrile** and Related Analogs

| Property | Value for 2-(2-Nitro-4-(trifluoromethyl)phenyl)acetonitrile | Value for 4-(Trifluoromethyl)phenylacetonitrile (Analog) | Value for 2-(Trifluoromethyl)phenylacetonitrile (Analog) |
|-------------------|--|--|--|
| CAS Number | 13544-06-4[4] | 2338-75-2 | 3038-47-9[5] |
| Molecular Formula | C ₉ H ₅ F ₃ N ₂ O ₂ | C ₉ H ₆ F ₃ N[6] | C ₉ H ₆ F ₃ N[5] |
| Molecular Weight | 244.15 g/mol | 185.15 g/mol [6] | 185.15 g/mol [5] |
| Appearance | Solid (inferred)[4] | Solid | Liquid[7] |
| Melting Point | Data not available | 47-49 °C | Data not available |
| Boiling Point | Data not available | 131-132 °C at 20 mmHg | 103-105 °C at 10 mmHg[8] |
| InChI | InChI=1S/C9H5F3N2O2/c10-9(11,12)6-3-4-7(15(16)17)5(1-2-6)8-13/h1-4H,8H2 | 1S/C9H6F3N/c10-9(11,12)8-3-1-7(2-4-8)5-6-13/h1-4H,5H2[6] | 1S/C9H6F3N/c10-9(11,12)8-4-2-1-3-7(8)5-6-13/h1-4H,5H2[5] |
| SMILES | C1=CC(=C(C=C1C(F)(F)F)N(=O)=O)CC#N | FC(F)(F)c1ccc(CC#N)cc1 | N#CCc1ccccc1C(F)(F)F[7] |

Spectral Data

Spectral analysis is crucial for the structural confirmation of **2-(2-Nitro-4-(trifluoromethyl)phenyl)acetonitrile**.

Table 2: Spectral Data for **2-(2-Nitro-4-(trifluoromethyl)phenyl)acetonitrile** and Analogs

| Data Type | Information for 2-(2-Nitro-4-(trifluoromethyl)phenyl)acetonitrile | Reference Data from Analogs |
|---------------------|--|--|
| ¹ H NMR | <p>A proton NMR spectrum is available, showing characteristic signals for the aromatic and methylene protons.^[9] Expected signals: A singlet for the methylene protons (-CH₂CN) and multiplets for the three aromatic protons.</p> | <p>For 6-trifluoromethyl-2-nitrophenylacetonitrile: δ 4.18 (s, 2H), 7.73-8.53 (m, 3H).^[10]</p> |
| ¹³ C NMR | <p>Data not available.</p> | <p>For 2-Nitrophenylacetonitrile, ¹³C NMR data is available.^[11]</p> <p>For 4-(Trifluoromethyl)phenylacetonitrile, ¹³C NMR data is available.^[6]</p> |
| IR Spectroscopy | <p>Data not available. Expected peaks: ~2250 cm⁻¹ (C≡N stretch), ~1530 and ~1350 cm⁻¹ (N-O asymmetric and symmetric stretches of the nitro group).</p> | <p>For 2-Nitrophenylacetonitrile, a characteristic peak for the C≡N group is observed.^[9] For 4-(Trifluoromethyl)phenylacetonitrile, ATR-IR data is available.^[6]</p> |
| Mass Spectrometry | <p>Data not available. Expected molecular ion peak (M⁺) at m/z = 244.</p> | <p>For 2-(Trifluoromethyl)phenylacetonitrile, GC-MS data shows a molecular ion peak at m/z = 185.^[5]</p> |

Experimental Protocols

Synthesis of 2-(2-Nitro-4-(trifluoromethyl)phenyl)acetonitrile

A plausible and efficient method for synthesizing the title compound is a two-step process adapted from patented procedures for structurally related nitro-substituted phenylacetonitriles. [10] The process involves a nucleophilic aromatic substitution followed by a decarboxylation step.

Step 1: Synthesis of 2-Cyano-2-(2-nitro-4-(trifluoromethyl)phenyl)acetic acid tert-butyl ester

- Apparatus Setup: A 100 mL three-necked, round-bottom flask is equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet.
- Reagents: To the flask, add 4-bromo-3-nitrobenzotrifluoride (1 equivalent), tert-butyl cyanoacetate (1.1 equivalents), and potassium carbonate (K_2CO_3) (2.5 equivalents).
- Solvent: Add 50 mL of anhydrous N,N-Dimethylformamide (DMF).
- Reaction: The mixture is stirred under a nitrogen atmosphere and heated to 80-90 °C for 18-24 hours, with the reaction progress monitored by Thin Layer Chromatography (TLC).
- Workup: After cooling to room temperature, the reaction mixture is poured into 200 mL of an ice-water mixture. The resulting solution is acidified to a pH of 1-2 by the dropwise addition of dilute hydrochloric acid while stirring.
- Extraction: The aqueous mixture is extracted three times with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure to yield the crude intermediate product.

Step 2: Synthesis of 2-(2-Nitro-4-(trifluoromethyl)phenyl)acetonitrile

- Apparatus Setup: A 100 mL round-bottom flask is fitted with a reflux condenser.
- Reagents: The crude tert-butyl ester intermediate from Step 1 is dissolved in 20 mL of toluene. A catalytic amount of p-Toluenesulfonic acid (0.1 equivalents) is added.

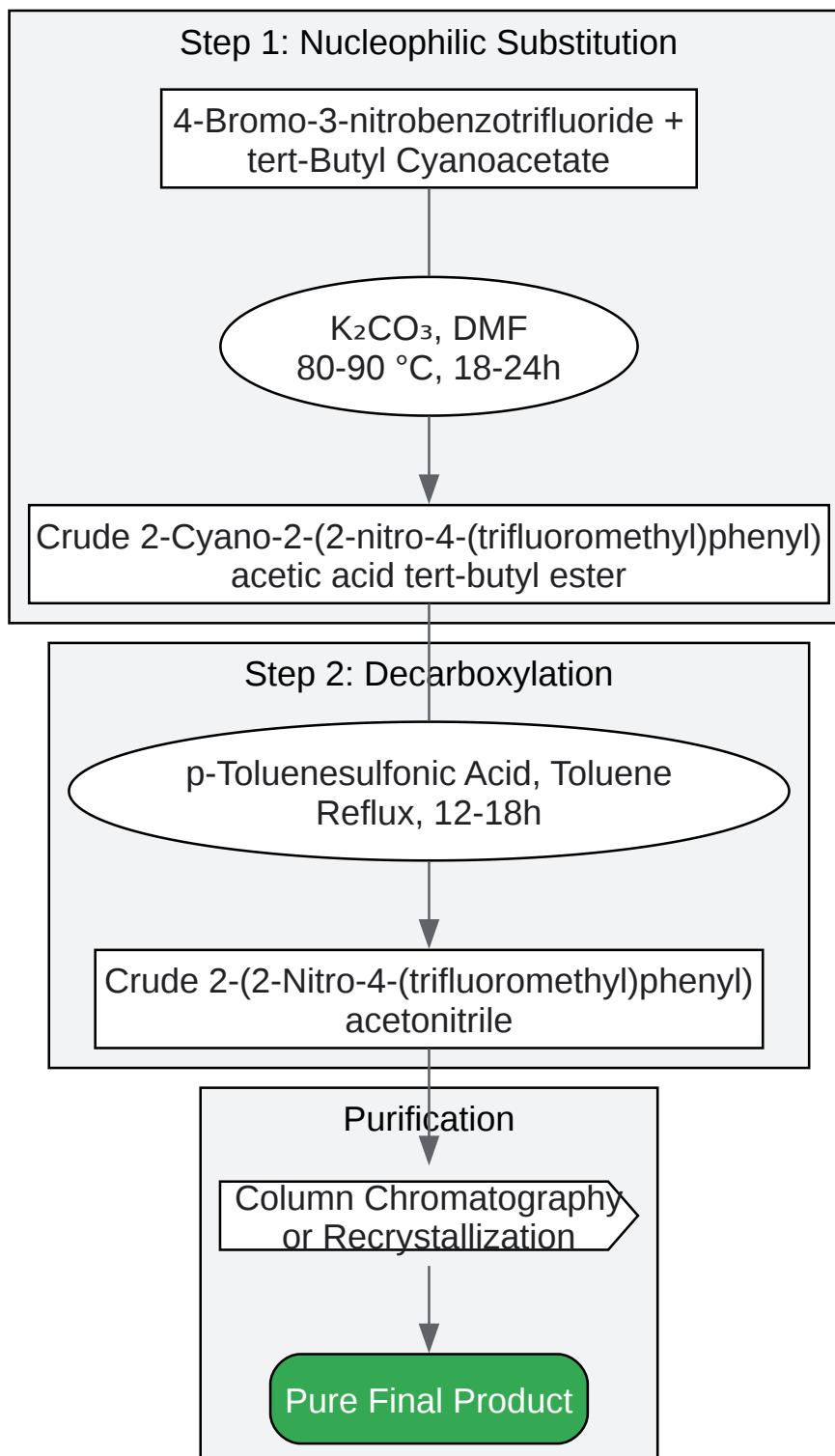
- Reaction: The mixture is heated to reflux for 12-18 hours. This step facilitates the decarboxylation of the tert-butyl ester.
- Workup: The reaction mixture is cooled and poured into water. The layers are separated, and the aqueous layer is extracted with ethyl acetate.
- Purification: The combined organic layers are dried, and the solvent is evaporated. The resulting crude product is purified by column chromatography on silica gel or by recrystallization to obtain the final product, **2-(2-Nitro-4-(trifluoromethyl)phenyl)acetonitrile**.[\[10\]](#)

Visualized Workflows and Applications

Synthesis Workflow

The two-step synthesis protocol can be visualized as a straightforward workflow, from starting materials to the final purified compound.

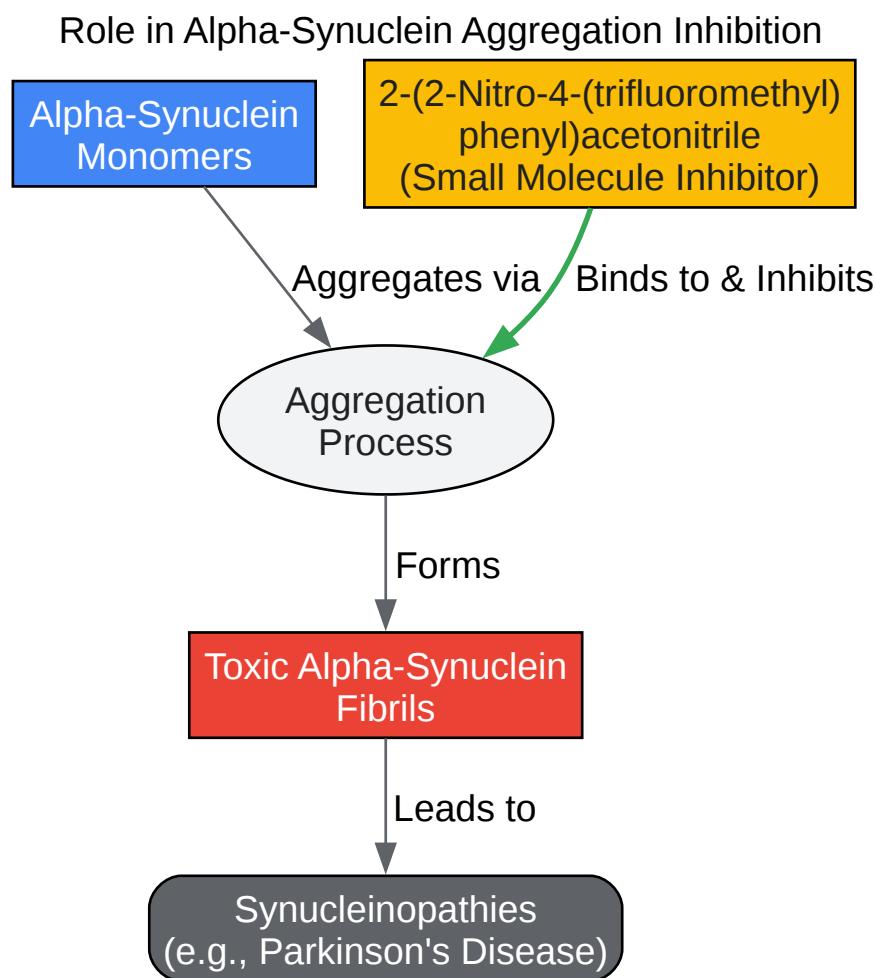
Synthesis of 2-(2-Nitro-4-(trifluoromethyl)phenyl)acetonitrile

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Caption: A flowchart of the two-step synthesis protocol.

Application in Drug Discovery Research

Compounds bearing both nitro and trifluoromethylphenyl groups have been investigated as potential therapeutic agents.^[1] One prominent area of research is in the development of small molecule inhibitors for the aggregation of Alpha-Synuclein (α -Syn), a process implicated in neurodegenerative diseases like Parkinson's disease.^[1]



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Caption: Logical diagram of the compound's role as an inhibitor.

Safety and Handling

Based on safety data sheets for the title compound and its analogs, **2-(2-Nitro-4-(trifluoromethyl)phenyl)acetonitrile** should be handled with care in a well-ventilated area or a chemical fume hood.^[4]

- Hazards: The compound is classified as harmful if swallowed, in contact with skin, or if inhaled.[4] It may cause skin and serious eye irritation.[4]
- Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection.[4] A NIOSH/MSHA-approved respirator is recommended if exposure limits are exceeded or if irritation occurs.[4]
- Storage: Keep containers tightly closed in a dry, cool, and well-ventilated place.[4]
- First Aid: In case of contact, rinse skin or eyes immediately with plenty of water for at least 15 minutes. If inhaled, move the victim to fresh air. Seek immediate medical attention if symptoms persist or if swallowed.[4]

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